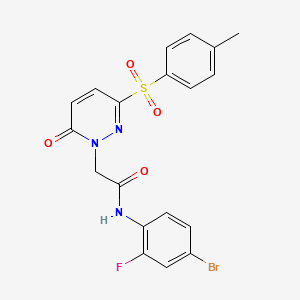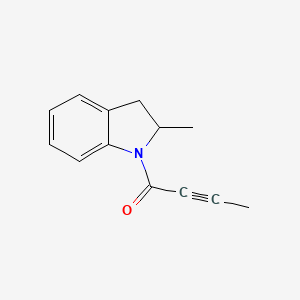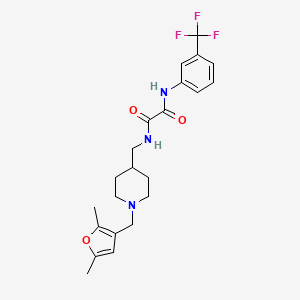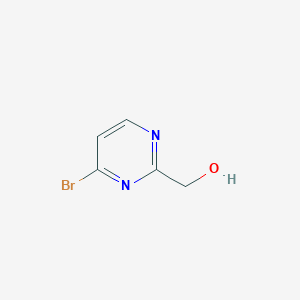![molecular formula C18H27BrN2O2 B2740501 tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286272-90-9](/img/structure/B2740501.png)
tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27BrN2O2 and a molecular weight of 383.33. It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” is defined by its molecular formula C18H27BrN2O2 . For a more detailed analysis, techniques such as X-ray crystallography could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate” include its molecular formula C18H27BrN2O2 and molecular weight 383.33. More detailed properties such as melting point, boiling point, and density could be determined through experimental analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate have been synthesized and characterized, with their structure confirmed via spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterizing its structure and evaluating its in vitro antibacterial and anthelmintic activity, demonstrating moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Medicinal Chemistry Applications
Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Their work illustrates the compound's role in developing drugs targeting cancer, particularly through the PI3K/AKT/mTOR pathway, showing the chemical's potential in medicinal chemistry and drug development (Zhang et al., 2018).
Advanced Organic Synthesis Techniques
Research by Imamoto et al. (2012) on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes showcases the compound's utility in synthesizing chiral pharmaceutical ingredients, demonstrating the importance of such compounds in the development of asymmetric synthesis techniques (Imamoto et al., 2012).
Crystallography and Material Science
In the field of crystallography and material science, compounds structurally related to tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate have been studied for their crystalline properties and intermolecular interactions. For instance, the work of Das et al. (2016) on two carbamate derivatives highlighted the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, contributing to our understanding of molecular structures and their potential applications in material science (Das et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-4-6-16(19)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUWEIFWYQCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740420.png)



![N-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2740426.png)
![Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether](/img/structure/B2740427.png)
![N-(2-fluoro-4-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2740431.png)
![(5Z)-5-[(2E)-1-hydroxy-3-phenylprop-2-enylidene]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2740432.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740433.png)
![5-amino-N-(3,4-dimethylphenyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2740435.png)
![1-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2740437.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2740441.png)